molecular formula C18H15ClFN3O3S B2667799 N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034540-66-2

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No.: B2667799
CAS No.: 2034540-66-2
M. Wt: 407.84
InChI Key: DPNIHDORKJUULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 3-chloro-4-fluorobenzyl group and a 2-(methylsulfonyl)-1H-imidazol-1-yl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The starting material, 3-chloro-4-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Imidazole Substitution: The benzyl intermediate is then reacted with 2-(methylsulfonyl)-1H-imidazole under basic conditions to introduce the imidazole moiety.

    Amidation: The final step involves the reaction of the substituted benzyl intermediate with 3-aminobenzamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzoic acid: Shares similar structural features but differs in functional groups and biological activities.

    3-Chloro-4-fluorobenzylamine: Similar benzyl group but lacks the imidazole and sulfonyl moieties.

Uniqueness

N-(3-chloro-4-fluorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c1-27(25,26)18-21-7-8-23(18)14-4-2-3-13(10-14)17(24)22-11-12-5-6-16(20)15(19)9-12/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNIHDORKJUULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.